molecular formula C16H25N7O2 B4057563 2-N-tert-butyl-4-N-ethyl-6-(6-propoxypyridazin-3-yl)oxy-1,3,5-triazine-2,4-diamine

2-N-tert-butyl-4-N-ethyl-6-(6-propoxypyridazin-3-yl)oxy-1,3,5-triazine-2,4-diamine

Cat. No.: B4057563
M. Wt: 347.42 g/mol
InChI Key: GUVAIZOIZHDFRG-UHFFFAOYSA-N
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Description

2-N-tert-butyl-4-N-ethyl-6-(6-propoxypyridazin-3-yl)oxy-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by its unique structure, which includes a triazine ring substituted with tert-butyl, ethyl, and propoxypyridazinyl groups. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Properties

IUPAC Name

2-N-tert-butyl-4-N-ethyl-6-(6-propoxypyridazin-3-yl)oxy-1,3,5-triazine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N7O2/c1-6-10-24-11-8-9-12(23-22-11)25-15-19-13(17-7-2)18-14(20-15)21-16(3,4)5/h8-9H,6-7,10H2,1-5H3,(H2,17,18,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUVAIZOIZHDFRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NN=C(C=C1)OC2=NC(=NC(=N2)NC(C)(C)C)NCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N7O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-N-tert-butyl-4-N-ethyl-6-(6-propoxypyridazin-3-yl)oxy-1,3,5-triazine-2,4-diamine involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the triazine ring: The triazine ring can be synthesized by the cyclization of appropriate precursors under controlled conditions.

    Introduction of tert-butyl and ethyl groups: These groups can be introduced through alkylation reactions using tert-butyl and ethyl halides in the presence of a base.

    Attachment of the propoxypyridazinyl group: This step involves the reaction of the triazine intermediate with a propoxypyridazinyl derivative under suitable conditions to form the final compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

2-N-tert-butyl-4-N-ethyl-6-(6-propoxypyridazin-3-yl)oxy-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups. Common reagents for these reactions include halides and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-N-tert-butyl-4-N-ethyl-6-(6-propoxypyridazin-3-yl)oxy-1,3,5-triazine-2,4-diamine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 2-N-tert-butyl-4-N-ethyl-6-(6-propoxypyridazin-3-yl)oxy-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-N-tert-butyl-4-N-ethyl-6-(6-propoxypyridazin-3-yl)oxy-1,3,5-triazine-2,4-diamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of substituents and the resulting properties, which make it suitable for various specialized applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-N-tert-butyl-4-N-ethyl-6-(6-propoxypyridazin-3-yl)oxy-1,3,5-triazine-2,4-diamine
Reactant of Route 2
Reactant of Route 2
2-N-tert-butyl-4-N-ethyl-6-(6-propoxypyridazin-3-yl)oxy-1,3,5-triazine-2,4-diamine

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